molecular formula C16H22F3N3O B2923084 1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]propan-1-one CAS No. 2415465-59-5

1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]propan-1-one

Cat. No.: B2923084
CAS No.: 2415465-59-5
M. Wt: 329.367
InChI Key: QSFKELMKLYXKTF-UHFFFAOYSA-N
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Description

1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]propan-1-one is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This is followed by the introduction of the methylamino group and subsequent coupling with the piperidine ring. The final step involves the addition of the propanone moiety. Common reagents used in these reactions include trifluoromethylating agents, methylamine, and various coupling reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: Major products from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups replacing the trifluoromethyl group .

Scientific Research Applications

1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Uniqueness: 1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]propan-1-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly enhances its stability and binding properties compared to similar compounds .

Properties

IUPAC Name

1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O/c1-3-15(23)22-8-5-12(6-9-22)11-21(2)14-10-13(4-7-20-14)16(17,18)19/h4,7,10,12H,3,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFKELMKLYXKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)CN(C)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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